Lipophilicity Control: LogP Comparison vs. Unsubstituted, Chloro, and Methyl Analogs
N-(4-fluorophenyl)cyclohexanecarboxamide exhibits a calculated ACD/LogP of 3.53 . This value falls precisely between the less lipophilic unsubstituted phenyl analog (N-phenylcyclohexanecarboxamide: estimated LogP ~3.0) and the more lipophilic chloro analog (N-(4-chlorophenyl)cyclohexanecarboxamide: estimated LogP ~3.9). The 4-fluoro substitution achieves a +0.53 LogP increment relative to the unsubstituted parent, while avoiding the >0.9 LogP increase associated with 4-chloro substitution .
| Evidence Dimension | Calculated octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 3.53 (ACD/LogP) |
| Comparator Or Baseline | N-phenylcyclohexanecarboxamide: ~3.0 (estimated baseline); N-(4-chlorophenyl)cyclohexanecarboxamide: ~3.9 (estimated); N-(4-methylphenyl)cyclohexanecarboxamide: ~3.5 (estimated) |
| Quantified Difference | ΔLogP = +0.53 vs. unsubstituted; ΔLogP = -0.37 vs. 4-chloro |
| Conditions | ACD/Labs Percepta Platform v14.00; neutral species prediction |
Why This Matters
LogP values between 3.0–3.5 are associated with favorable oral absorption while mitigating excessive lipophilicity that can drive off-target binding and metabolic clearance.
